molecular formula C20H26O6 B1679719 Propyl isome CAS No. 83-59-0

Propyl isome

Cat. No.: B1679719
CAS No.: 83-59-0
M. Wt: 362.4 g/mol
InChI Key: UEKQGZQLUMSLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl Isome is a chemical compound of interest in scientific research. Researchers are exploring its potential applications and properties across various fields. Its specific mechanism of action, physicochemical characteristics, and primary research uses are subject to ongoing study. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83-59-0

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

dipropyl 7-methyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-5,6-dicarboxylate

InChI

InChI=1S/C20H26O6/c1-4-6-23-19(21)17-12(3)8-13-9-15-16(26-11-25-15)10-14(13)18(17)20(22)24-7-5-2/h9-10,12,17-18H,4-8,11H2,1-3H3

InChI Key

UEKQGZQLUMSLNW-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1C(CC2=CC3=C(C=C2C1C(=O)OCCC)OCO3)C

Canonical SMILES

CCCOC(=O)C1C(CC2=CC3=C(C=C2C1C(=O)OCCC)OCO3)C

Appearance

Solid powder

Other CAS No.

83-59-0

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dipropyl 5,6,7,8-tetrahydro-7-methylnaphtho(2,3-d)-1,3-dioxole-5,6-dicarboxylate
propyl isome

Origin of Product

United States

Synthetic Methodologies for Propyl Isome and Its Analogues

Classical and Contemporary Approaches to Propyl Moiety Incorporation

The introduction of a propyl group into a molecule is a fundamental transformation in organic synthesis. Various methods have been developed and refined over the years, ranging from classical esterification and alkylation reactions to more modern catalytic approaches.

Esterification Reactions for Propyl Ester Synthesis

Esterification is a widely used reaction for the synthesis of propyl esters, which are common structural motifs in various organic compounds. This reaction typically involves the condensation of a carboxylic acid with propanol, often in the presence of an acid catalyst.

The general mechanism of acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the ester.

A variety of catalysts can be employed to promote esterification, including mineral acids like sulfuric acid, and solid acid catalysts. The choice of catalyst can influence the reaction rate and yield. For instance, studies have shown that the use of solid acid catalysts can offer advantages in terms of ease of separation and reusability.

Carboxylic AcidAlcoholCatalystReaction ConditionsProductYield (%)
Acetic Acidn-PropanolSulfuric AcidHeatingn-Propyl acetate-
Propanoic Acidn-PropanolSulfuric Acid65°C, 210 minn-Propyl propanoate96.9
Benzoic Acid1-PropanolAcid or Base-n-Propyl benzoate-

Alkylation and Substitution Reactions in Propyl Compound Formation

Alkylation and substitution reactions provide another versatile avenue for the incorporation of propyl groups. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond with a propyl-containing electrophile or nucleophile.

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction can be used to introduce a propyl group onto an aromatic ring. The reaction typically employs a propyl halide, such as 1-chloropropane or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A notable aspect of Friedel-Crafts alkylation is the potential for carbocation rearrangements. For example, the reaction of benzene with 1-chloropropane can lead to the formation of both n-propylbenzene and the rearranged product, isopropylbenzene (cumene), with the latter often being the major product due to the greater stability of the secondary carbocation intermediate.

Nucleophilic Substitution: Propyl halides can also serve as electrophiles in nucleophilic substitution reactions (Sₙ1 and Sₙ2). In these reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a new bond. The reaction pathway (Sₙ1 or Sₙ2) is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. For instance, n-propyl halides, being primary alkyl halides, generally favor the Sₙ2 mechanism, which proceeds with inversion of stereochemistry if the carbon is chiral.

Aromatic SubstrateAlkylating AgentCatalystProduct(s)
Benzene1-ChloropropaneAlCl₃n-Propylbenzene and Isopropylbenzene
BenzenePropeneSolid Phosphoric AcidIsopropylbenzene (Cumene)

Base-Promoted Direct Amidation Strategies for Propyl-Containing Amides

The formation of amides containing a propyl group can be achieved through base-promoted direct amidation of esters. This method offers an alternative to traditional methods that often require the conversion of carboxylic acids to more reactive species like acyl chlorides. In this strategy, an ester reacts directly with a propylamine in the presence of a strong base.

Recent studies have explored the scope of this reaction, demonstrating its applicability to a wide range of esters and amines. The choice of base and solvent is crucial for the success of the reaction, with common bases including potassium tert-butoxide. This direct amidation approach is valued for its operational simplicity and avoidance of harsh reagents.

Targeted Synthesis of Propyl Isome Synergist and its Structural Variants

This compound, a known insecticide synergist, is chemically identified as dipropyl 5,6,7,8-tetrahydro-7-methylnaphtho[2,3-d] sigmaaldrich.comgoogle.comdioxole-5,6-dicarboxylate. Its structure suggests a synthesis route involving a Diels-Alder reaction.

The key transformation in the synthesis of this compound is the [4+2] cycloaddition between isosafrole, which acts as the diene, and di-n-propyl maleate, which serves as the dienophile. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.

The synthesis of structural variants of this compound could be achieved by modifying either the diene or the dienophile. For example, using different substituted safrole derivatives or employing dialkyl maleates with different ester groups would lead to a variety of analogues. These variations could be explored to study structure-activity relationships for their synergistic effects with insecticides.

Asymmetric Synthesis and Stereochemical Control in Propyl Compound Generation

The generation of propyl-containing compounds with specific stereochemistry is often crucial, particularly in the context of biologically active molecules where different enantiomers or diastereomers can exhibit distinct activities. Asymmetric synthesis provides the tools to control the formation of chiral centers during the incorporation of a propyl group.

Several strategies can be employed to achieve stereochemical control:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, such as an alkylation to introduce a propyl group. After the desired transformation, the auxiliary is removed.

Chiral Catalysts: Enantioselective catalysts can be used to favor the formation of one enantiomer over the other. This approach is highly efficient as only a small amount of the chiral catalyst is needed.

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material that already contains a propyl group or a precursor that can be converted to one.

These methods allow for the synthesis of enantiomerically enriched or pure propyl-containing compounds, which is essential for the development of chiral drugs and other specialized chemicals.

Catalytic Synthesis Approaches for Propyl-Containing Molecules

Catalysis plays a pivotal role in the modern synthesis of propyl-containing molecules, offering more efficient, selective, and environmentally benign routes compared to stoichiometric methods.

Catalytic Esterification: As mentioned in section 2.1.1, solid acid catalysts are increasingly used for the synthesis of propyl esters. These catalysts, such as ion-exchange resins and zeolites, can be easily separated from the reaction mixture and reused, making the process more sustainable.

Transition Metal Catalysis: Transition metal catalysts are instrumental in a variety of reactions that can introduce propyl groups. For example, cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to form carbon-carbon bonds between a propyl-containing organometallic reagent and an organic halide. Furthermore, transition metal-catalyzed hydrogenation of appropriate unsaturated precursors can yield compounds with a propyl moiety. Propylene (B89431) polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, is a major industrial process for the production of polypropylene, a widely used polymer.

The development of new and improved catalytic systems continues to be an active area of research, with the aim of achieving higher efficiency, selectivity, and broader substrate scope in the synthesis of propyl-containing molecules.

Polymerization Techniques Involving Propyl-Functionalized Monomers

This section details specific advanced polymerization methodologies utilized for the synthesis of polymers and hybrid materials from propyl-functionalized monomers. These techniques offer precise control over the final material's architecture and properties.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled/"living" free radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org The process involves a conventional free radical polymerization in the presence of a suitable RAFT chain transfer agent (CTA), which is typically a thiocarbonylthio compound. acs.org The key to RAFT polymerization is a rapid equilibrium between active, propagating polymer chains and dormant chains, which allows for simultaneous growth of all polymer chains.

A prominent example of a propyl-functionalized monomer polymerized via RAFT is N-isopropylacrylamide (NIPAM). acs.orgnih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in aqueous solutions, making it a subject of extensive research for applications in areas like drug delivery. nih.govrsc.org

The controlled polymerization of NIPAM can be challenging, but success has been achieved through the careful selection of the CTA and initiator. acs.orgnih.gov For instance, controlled RAFT polymerization of NIPAM has been successfully conducted at room temperature (25 °C) in dimethylformamide (DMF) using 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid as the CTA in conjunction with a room-temperature azo initiator, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile). acs.org This system demonstrates the key characteristics of a controlled polymerization, maintaining control even at monomer conversions exceeding 90%. acs.org RAFT polymerization has also been employed to create well-defined block copolymers containing PNIPAM, such as hydrophilic N,N-dimethylacrylamide (DMA) A blocks with temperature-responsive NIPAM B blocks (DMA/NIPAM diblock and DMA/NIPAM/DMA triblock copolymers). acs.org Additionally, pentablock terpolymers with thermo- and pH-responsive properties have been synthesized using a PEG-based RAFT agent for the polymerization of NIPAM and methacrylic acid. tandfonline.com

Table 1: Research Findings on RAFT Polymerization of N-isopropylacrylamide (NIPAM)

RAFT Agent (CTA)InitiatorSolventTemp. (°C)Key Findings
2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)DMF25Achieved controlled polymerization at room temperature with narrow molecular weight distributions. acs.org
Poly(N,N-dimethylacrylamide) macro-CTANot specifiedWaterRoom Temp.Successful synthesis of thermally responsive diblock and triblock copolymers (DMA/NIPAM). acs.org
PEG-based benzoate-type RAFT agentAIBN1,4-dioxane65Preparation of sharply thermo- and pH-responsive pentablock terpolymers. tandfonline.com
2-Cyano-2-propyl dodecyl trithiocarbonateAIBNNot specifiedNot specifiedUsed to synthesize copolymers of NIPAM and N-(2-hydroxypropyl) methacrylamide (HPMA) to tune the LCST. rsc.org

Sol-Gel Processes for Hybrid Material Synthesis

The sol-gel process is a versatile chemical synthesis method for creating inorganic and hybrid organic-inorganic materials. mdpi.com It involves the transition of a system from a liquid solution or "sol" into a solid "gel" phase. mdpi.com This technique is particularly valuable for synthesizing hybrid materials where organic functionalities are integrated into an inorganic network at a molecular level, often under mild reaction conditions. csic.es Propyl-functionalized precursors, such as organoalkoxysilanes and metal alkoxides, are frequently used in sol-gel synthesis to impart specific properties to the final material.

The process typically begins with the hydrolysis of molecular precursors, like metal alkoxides M(OR)n, followed by their polycondensation to form an oxide network. mdpi.com When propyl-functionalized precursors are used, the propyl group is linked to the inorganic backbone via a hydrolytically stable bond (e.g., Si-C), allowing the organic moiety to be incorporated into the final structure.

A common propyl-functionalized precursor is zirconium n-propoxide (Zr(OPr)n), which is used in the synthesis of zirconia (ZrO2) and zirconia-silica (ZrO2–SiO2) mixed oxides. rsc.orgaip.orgresearchgate.netacs.org Zirconium n-propoxide can act as a self-catalyst in the synthesis of binary gels with tetraethoxysilane (TEOS), influencing gelation time and the homogeneity of the resulting mixed oxide. rsc.org The choice of solvent, such as methanol, ethanol, or 2-propanol, during the sol-gel process with zirconium n-propoxide can affect the nanostructure and thermal evolution of the resulting zirconia powder. researchgate.net

Various propyl-functionalized silanes are also extensively used. For example, 3-glycidoxypropyltrimethoxysilane (GPTMS) contains a propyl spacer connecting a reactive epoxy group to the silicon atom. lp.edu.uanih.gov The reactivity of GPTMS is pH-dependent; under slightly acidic conditions, the hydrolysis of the epoxy ring is favored, while under basic conditions, the condensation of the silica (B1680970) network predominates. nih.gov This allows for precise tuning of the final hybrid material's structure. nih.gov Similarly, γ-methacryloxypropyltrimethoxysilane (MAPTMS) is used to introduce polymerizable methacrylate groups into a silica network, often in combination with other precursors like tetramethylorthosilicate (TMOS), to create hybrid materials for coatings. scispace.com Other precursors like phenyltrimethoxysilane (PTMS) can be used to create hydrophobic silica coatings. researchgate.net

Table 2: Propyl-Functionalized Precursors in Sol-Gel Synthesis

PrecursorChemical FormulaRole/Application in Sol-Gel SynthesisResulting Material/Property
Zirconium n-propoxideZr(OCH2CH2CH3)4Precursor for zirconia and mixed oxides; can act as a self-catalyst. rsc.orgaip.orgZirconia (ZrO2) nanoparticles, ZrO2-SiO2 binary gels. rsc.orgaip.org
3-Glycidoxypropyltrimethoxysilane (GPTMS)C9H20O5SiIntroduces epoxy functional groups into an inorganic network. lp.edu.uanih.govHybrid organic-inorganic materials with tunable properties based on pH control. nih.gov
γ-Methacryloxypropyltrimethoxysilane (MAPTMS)C10H20O5SiIncorporates polymerizable methacrylate groups for creating crosslinked hybrid materials. scispace.comHybrid materials suitable for coatings on metallic surfaces. scispace.com
Phenyltrimethoxysilane (PTMS)C9H14O3SiUsed as a co-precursor to increase hydrophobicity. researchgate.netWater-repellent and transparent silica coatings. researchgate.net
3-(Trimethoxysilyl)propyl methacrylateC10H20O5SiUsed to synthesize sol-gel hybrid coating solutions. Organic-inorganic hybrid coating films with improved physical properties.

Molecular Structure Activity Relationship Sar Studies of Propyl Isome and Analogues

Elucidation of Structural Determinants for Molecular Interactions and Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to a specific target site, such as a receptor or enzyme. For propyl isome and related compounds, the configuration of the propyl chain and the nature of adjacent functional groups are critical determinants of their molecular interactions.

The propyl group, a three-carbon alkyl substituent, can exist in linear (n-propyl) or branched (isopropyl) forms. wikipedia.orgchemeurope.com This seemingly minor difference in connectivity can significantly alter the molecule's size, shape, and lipophilicity, thereby influencing its biological activity.

Research on various classes of compounds demonstrates the critical role of the alkyl chain length and configuration. In studies of arylpropyl sulfonamide analogues of the apoptosis inducer B13, it was found that compounds with longer alkyl chains generally exhibited increased cytotoxic activity against prostate cancer (PC-3) and leukemia (HL-60) cell lines. nih.gov For instance, analogues with C11H23 and C13H27 chains were more potent than those with shorter C7H15 and C8H17 chains. nih.gov This suggests that increased lipophilicity and van der Waals interactions afforded by the longer chains enhance the binding to the target.

Conversely, in the development of analogues for Tapinarof, an aryl hydrocarbon receptor (AHR) agonist, increasing the chain length from an ethyl or isopropyl group to a propyl group resulted in diminished activity. acs.orgacs.org This indicates that increased substituent bulk can lead to steric hindrance within the ligand-binding pocket, preventing optimal interactions with key amino acid residues. acs.orgacs.org

The specific configuration of the propyl group itself is also a key factor. In the case of the arylpropyl sulfonamides, the stereochemistry within the propyl group was found to be important, with compounds having a (1R, 2R) configuration showing more potent activity. nih.gov

Table 1: Effect of Alkyl Chain Length on Cytotoxic Activity of Arylpropyl Sulfonamide Analogues

Data derived from studies on B13 analogues. nih.gov

For example, in the SAR analysis of Tapinarof analogues, the presence of two hydroxyl groups and a double bond were found to be essential for AHR agonist activity. acs.orgacs.org Altering these groups led to a loss of activity. acs.orgacs.org Furthermore, the electronic nature of substituents on an adjacent phenyl ring had a significant impact. Electron-donating groups (EDG) like methyl or methoxy (B1213986) enhanced activity, particularly at the para-position, while electron-withdrawing groups (EWG) diminished it. acs.orgacs.org

Similarly, in the study of arylpropyl sulfonamides, the introduction of small hydrophobic groups on the phenyl ring and the sulfonamide group was suggested to increase biological activity. nih.gov This highlights the importance of hydrophobic interactions in the binding of these compounds to their target. The ability of functional groups to participate in hydrogen bonding is also a critical factor. For instance, hydroxyl (-OH) and amine (-NH2) groups can act as hydrogen bond donors and acceptors, forming strong interactions with biological targets and influencing properties like water solubility. solubilityofthings.compressbooks.pub

Table 2: Influence of Phenyl Ring Substituents on AHR Agonist Activity of Tapinarof Analogues

Data derived from SAR studies on Tapinarof analogues. acs.orgacs.org

Stereospecificity and Chiral Recognition in Propyl Compound-Target Interactions

Chirality, or "handedness," is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in biological activity because biological targets like receptors and enzymes are themselves chiral, being composed of L-amino acids. mdpi.com This leads to stereospecific interactions, where one enantiomer fits the binding site much better than the other.

The principle of chiral recognition is crucial in understanding the SAR of propyl-containing compounds that have stereocenters. As mentioned earlier, studies on ceramide analogues revealed that activity is influenced by stereochemistry. nih.gov Specifically for arylpropyl sulfonamide analogues, compounds with a (1R, 2R) configuration in the propyl group were more active than those with other configurations. nih.gov This demonstrates that the precise three-dimensional arrangement of the atoms is critical for optimal interaction with the biological target.

The interactions that lead to chiral discrimination can be varied and include hydrogen bonding and hydrophobic interactions. mdpi.com For example, the 3β-hydroxyl group of cholesterol in a cell membrane can interact preferentially with one enantiomer of a drug over the other through stereospecific hydrogen bonding. mdpi.com Therefore, when evaluating the SAR of a chiral compound like this compound or its analogues, it is essential to consider the absolute configuration of each stereocenter, as this will dictate the molecule's orientation within the chiral binding pocket of its target.

Mechanistic Investigations of Propyl Isome and Propyl Containing Compounds

Enzyme Inhibition Mechanisms by Propyl Analogues

Propyl-containing compounds exhibit a range of enzyme inhibition mechanisms, including competitive, non-competitive, mixed-type, and uncompetitive inhibition, by interacting with various enzymes crucial for metabolic processes.

Propyl analogues have been identified as competitive inhibitors for several key enzymes, demonstrating specificity and varying degrees of potency.

LDH-C4 (Lactate Dehydrogenase C4) N-Propyl oxamate (B1226882) (PubChem CID: 28064723) acts as a selective competitive inhibitor of mouse Lactate Dehydrogenase C4 (LDH-C4), an enzyme predominantly found in testis and spermatozoa. Kinetic studies have shown that N-propyl oxamate inhibits LDH-C4 by competing with the substrate pyruvate. Although less potent than N-ethyl oxamate, N-propyl oxamate exhibits higher selectivity towards LDH-C4 compared to other LDH isozymes, specifically LDH-A4 and LDH-B4 fishersci.cascholaris.canih.gov. For instance, N-propyl oxamate was found to be 146 times more selective for LDH-C4 than LDH-A4 and 74 times more selective than LDH-B4 fishersci.ca. This selective inhibition leads to a significant reduction in ATP levels, capacitation, and motility in mouse sperm, highlighting the essential role of LDH-C4 in male fertility fishersci.cascholaris.canih.gov.

Table 1: Dissociation Constants (K_i_) of N-Propyl Oxamate for Mouse LDH Isozymes

InhibitorEnzymeK_i (mM) fishersci.caK_i_ (mmol/L) fishersci.ca
N-Propyl oxamateLDH-A41.7500.094
N-Propyl oxamateLDH-B40.8870.119
N-Propyl oxamateLDH-C40.0120.015

β-galactosidase n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside (referred to as compound 8 in research) has been identified as an excellent competitive inhibitor for β-galactosidase from Escherichia coli. This compound exhibits a low inhibition constant (K_i_) of 0.50 μM, indicating its potent binding affinity to the enzyme's active site nih.govnih.govthegoodscentscompany.comfishersci.nomassbank.eunih.gov.

Tyrosinase While propyl gallate (PubChem CID: 4947) has been studied for its tyrosinase inhibitory activity, it is characterized as a reversible and mixed-type inhibitor of the enzyme's diphenolase activity, rather than a purely competitive one fishersci.cacdnsciencepub.com. Specific propyl analogues acting as competitive inhibitors of tyrosinase were not explicitly identified in the search results.

Propyl-containing compounds can also demonstrate non-competitive and mixed-type inhibition, indicating interactions with the enzyme at sites distinct from or in addition to the active site.

Tyrosinase Propyl gallate (PubChem CID: 4947) functions as a reversible mixed-type inhibitor of tyrosinase (diphenolase activity). This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate and its maximum catalytic rate. The inhibition constants (K_IS_ and K_I_) for propyl gallate on tyrosinase have been determined as 2.135 mM and 0.661 mM, respectively fishersci.cacdnsciencepub.com.

Creatine (B1669601) Kinase 3-(2,6-dichlorophenyl)propylguanidine (PubChem CID: 3021825, a closely related compound to the one studied) has been shown to exhibit mixed-type inhibition of human creatine kinase isoenzymes. This suggests that the compound binds to a site on the enzyme that influences both substrate binding and catalytic turnover [15 in previous search]. The K_i_ values for this compound were reported as 15 mM for muscle-type creatine kinase and 4.5 mM for brain-type creatine kinase, indicating a significant isoenzyme selectivity [15 in previous search].

Indolethylamine-N-methyltransferase (INMT) N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine (referred to as propyl dimethyl amino tryptamine (B22526) or PDAT) (PubChem CID: 86042734, a closely related compound) demonstrated pure non-competitive inhibition of rabbit lung INMT. This mechanism implies that PDAT binds to an allosteric site on the enzyme, independent of the substrate binding site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding affinity. The K_i_ for PDAT was determined to be 84 μM [24 in previous search].

Lipoxygenase n-Propyl gallate (PubChem CID: 4947) has been characterized as an uncompetitive inhibitor of broccoli lipoxygenase. Uncompetitive inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate complex, leading to a decrease in both the apparent Michaelis constant (K_m_) and the maximum reaction rate (V_max_) [38 in previous search].

Certain propyl-containing organosulfur compounds derived from Allium cepa exert their antimicrobial effects by interacting with thiol groups in microbial metabolic enzymes.

Propyl-propane thiosulfinate (PTS) (PubChem CID: 74761) and propyl-propane thiosulfonate (PTSO) (PubChem CID: 529388) are notable examples. Their primary antimicrobial action is attributed to their chemical reaction with critical thiol groups present in various microbial metabolic enzymes, including succinate (B1194679) dehydrogenase, alcohol dehydrogenase, thioredoxin reductase, and ureases. This interaction occurs via a thiol-disulfide exchange reaction, disrupting the normal function of these enzymes [7, 9, 16 in previous search]. Additionally, these compounds can react with intracellular thiols like glutathione (B108866), leading to an increase in oxidized glutathione and inducing oxidative stress within microbial cells [7 in previous search].

Specific mechanistic details regarding the inhibition of acetylcholinesterase by propyl derivatives were not identified in the provided search results.

Membrane Interaction and Permeabilization Studies of Propyl Analogues

Propyl analogues can significantly interact with biological membranes, leading to changes in membrane integrity and permeability, which often contributes to their biological activity.

Potassium Efflux and Porin Involvement Propyl paraben (PubChem CID: 7175) has been shown to induce potassium efflux in Escherichia coli cells. This permeabilizing effect on the bacterial membrane is directly linked to the expression and activity of porins, particularly OmpF, in the bacterial outer membrane thegoodscentscompany.comwikipedia.orgchem960.comnih.govuni.lu. The presence of spermine, a known OmpF channel-blocker, significantly reduces the potassium efflux induced by propyl paraben, confirming the involvement of OmpF porins in this mechanism thegoodscentscompany.comwikipedia.orgchem960.com. This membrane permeabilization is believed to be a key aspect of the antibacterial properties of paraben molecules chem960.comuni.lu.

General Membrane Disruption Indolylalkyltriphenylphosphonium (TPP) analogues, which include propyl-containing structures, have been investigated as membrane-depolarizing mycobactericidal agents. Studies using dipalmitoyl phosphatidylcholine (DMPG) vesicles as bacterial membrane surrogates indicate that these compounds cause incremental losses to the melting temperature and diminished calorimetric enthalpy of the melting endotherm. These changes are indicative of membrane disruption, suggesting that these propyl analogues perturb the lipid bilayer structure [30 in previous search].

Alteration of Membrane Integrity

Various propyl-containing compounds have been demonstrated to influence membrane integrity through different mechanisms. For instance, propyl paraben has been shown to alter the integrity of bacterial membranes, leading to the release of potassium ions from the cells. This mechanism, which contributes to its antibacterial activity, is accelerated by the presence of functional OmpF porin in the outer membrane oup.com.

Another compound, tris(1,3-dichloro-2-propyl)phosphate (TDCPP), has been found to disrupt membrane lipids in the microalga Scenedesmus obliquus. Metabolomic studies indicate that TDCPP exposure can compromise the integrity of the plasma membrane and extraplastidial cellular membranes, potentially leading to cellular damage nih.gov.

In the context of fruit preservation, propyl gallate has been observed to influence membrane lipids. Postharvest treatments of longan fruits with propyl gallate increased their storability, which was linked to a decrease in the activities of phospholipase D (PLD), lipase, and lipoxygenase (LOX). This effect contributes to delaying membrane lipid metabolism and maintaining cell membrane properties, thereby preserving compartmentalization and mitigating chilling injury researchgate.net.

Impact on Mitochondrial Function (e.g., Uncoupling of Oxidative Phosphorylation)

The impact of propyl-containing compounds on mitochondrial function is a critical area of mechanistic investigation, with several studies highlighting their effects on cellular energy metabolism and oxidative processes. Propyl gallate (PG) has been shown to induce mitochondrial dysfunction. Research in isolated rat hepatocytes revealed that PG can compromise mitochondrial function, indicating that mitochondria are a key target for this compound. The cytotoxicity induced by PG appears to be dependent on the intracellular energy status, with fructose (B13574) offering protection against PG-induced cell killing and intracellular ATP loss nih.gov.

Furthermore, PG has been demonstrated to induce mitochondrial stress and a loss of mitochondrial membrane potential (MMP) in various cell types, including lung cancer cells and mouse oocytes. This mitochondrial disruption can activate apoptotic pathways, leading to cell demise researchgate.net.

Conversely, certain propyl-containing organoselenium compounds, such as monoselenobutyric acid (SeBA) and monoselenopropyl alcohol (SePOH), have shown protective effects on mitochondrial function. These compounds significantly prevented protein carbonylation in mitochondrial fractions and restored the activities of mitochondrial proteins, which were otherwise impaired by peroxyl radical-induced oxidative damage researcher.lifeeurekaselect.com.

Antioxidant Mechanisms and Free Radical Scavenging by Propyl Gallate and Related Compounds

Propyl gallate (PG) is a well-established synthetic antioxidant widely utilized in various industries to prevent oxidation and extend shelf life patsnap.comwikipedia.orgpatsnap.comnih.govatamanchemicals.com. Its potent antioxidant activity stems from its chemical structure, which includes three hydroxyl groups attached to an aromatic ring patsnap.comwikipedia.org.

Hydrogen Atom Donation and Phenoxyl Radical Stabilization

The primary mechanism by which propyl gallate neutralizes free radicals involves the donation of hydrogen atoms from its phenolic hydroxyl groups patsnap.compatsnap.com. This hydrogen transfer (HT) mechanism is highly efficient, stabilizing unstable free radicals by pairing their unpaired electrons and effectively terminating chain reactions, such as lipid peroxidation researchgate.netpatsnap.comrsc.org. When a free radical abstracts a hydrogen atom from PG, a more stable phenoxyl radical is formed, which is less reactive due to resonance stabilization across the aromatic ring and its hydroxyl substituents patsnap.comcir-safety.org. This mechanism is effective in both aqueous and lipid environments researchgate.netrsc.org.

The reaction rate constants for propyl gallate scavenging various peroxyl radicals (˙OOH, ˙OOCH3, and ˙OOCHCH2) have been quantified. In aqueous media at physiological pH, the calculated rate constants are 4.56 × 10^8 M^-1 s^-1 for ˙OOH, 1.59 × 10^6 M^-1 s^-1 for ˙OOCH3, and 4.05 × 10^8 M^-1 s^-1 for ˙OOCHCH2. In lipid media, the corresponding rate constants are 2.94 × 10^4 M^-1 s^-1, 7.73 × 10^3 M^-1 s^-1, and 9.94 × 10^5 M^-1 s^-1, respectively researchgate.netrsc.org.

Table 1: Propyl Gallate Peroxyl Radical Scavenging Rate Constants

RadicalAqueous Media Rate Constant (M⁻¹s⁻¹)Lipid Media Rate Constant (M⁻¹s⁻¹)
˙OOH4.56 × 10⁸2.94 × 10⁴
˙OOCH31.59 × 10⁶7.73 × 10³
˙OOCHCH24.05 × 10⁸9.94 × 10⁵
researchgate.netrsc.org

Metal Ion Chelation Strategies

In addition to direct free radical scavenging, propyl gallate employs metal ion chelation as a crucial antioxidant strategy patsnap.compatsnap.com. Metal ions, particularly transition metals like iron (Fe) and copper (Cu), can catalyze the formation of highly reactive free radicals through Fenton reactions patsnap.compatsnap.com. By binding to these metal ions, PG reduces their availability to participate in such reactions, thereby decreasing the production of free radicals and further enhancing its protective effects patsnap.compatsnap.com.

Propyl gallate's tri-vicinal phenolic hydroxyl groups confer a strong chelating ability to metal ions researchgate.net. Studies have shown its capacity to form stable chelates with various metal ions, including Fe2+, Cu, Zn, Mn, and Mg researchgate.netrsc.orggoogle.com. This chelation property is also exploited in industrial applications, such as in the preparation of stable metal chelate complexes for mineral fertilizers google.com.

Antiviral Mechanisms of [(biphenyloxy)propyl]isoxazole Derivatives

[(Biphenyloxy)propyl]isoxazole derivatives represent a class of compounds that have demonstrated significant antiviral activity, particularly against picornaviruses such as human rhinovirus 2 (HRV-2) and coxsackievirus B3 (CVB3) ijpcbs.comscispace.comnih.goviimmun.rursc.orgsci-hub.senih.gov.

Inhibition of Viral Replication Pathways

These derivatives act as potential inhibitors of viral replication pathways. Research has shown that novel synthesized [(biphenyloxy)propyl]isoxazole derivatives exhibit good antiviral activity on CVB3 and strong anti-HRV-2 activity scispace.comnih.gov. For instance, several derivatives demonstrated a selectivity index (SI) greater than 2 to 37.5 for CVB3 and greater than 50 to 200 for HRV-2 in cytopathic effect (CPE)-inhibitory assays scispace.comnih.gov.

Table 2: Antiviral Activity of [(biphenyloxy)propyl]isoxazole Derivatives

VirusSelectivity Index (SI) Range
CVB3>2 to >37.5
HRV-2>50 to >200
scispace.comnih.gov

The mechanism of action for these compounds is often described as capsid-binding. They are believed to bind to hydrophobic pockets within the viral capsids, thereby preventing virus attachment to host cells and/or inhibiting the uncoating process necessary for viral replication. This mechanism is particularly relevant for picornaviruses, where such binding typically occurs in the VP1 protein, a major surface protein of the viral capsid sci-hub.setandfonline.com. Structural modifications, such as substitutions in the central ring, can significantly influence their anti-enteroviral activity and ability to overcome pleconaril (B1678520) resistance nih.gov.

Molecular Basis of Dopamine (B1211576) Receptor Agonism by Propyl-Substituted Analogues

The incorporation of an n-propyl group into the structure of certain compounds frequently enhances their dopamine (DA) agonist effects, particularly at D2-like dopamine receptors (D2R, D3R, D4R). perflavory.comnih.govcdnsciencepub.comthegoodscentscompany.com This "propyl effect" is not merely attributed to changes in solubility or partition coefficients but suggests a specific positive affinity of certain dopamine receptor subsites for the n-propyl moiety. cdnsciencepub.com Optimal fit at these subsites is crucial, as longer alkyl chains (e.g., n-butyl) may not fit as effectively, and shorter chains may be less optimal. cdnsciencepub.com

Dopamine receptors are G protein-coupled receptors (GPCRs) that exist in high- and low-affinity states. The high-affinity state is coupled to G-proteins and is considered the functional form responsible for mediating dopamine's physiological effects. thegoodscentscompany.com Agonists activate these receptors, leading to various cellular responses.

Detailed research findings illustrate the impact of propyl substitution across different chemical classes:

Aporphine (B1220529) Derivatives: N-n-Propyl substitution in aporphine derivatives, such as (-)-N-Propyl-norapomorphine (NPA, PubChem CID: 10318934), significantly improves D2R activity. perflavory.comnih.gov NPA is a potent full agonist at D2/3 receptors, demonstrating high selectivity and affinity for the high-affinity state of D2 receptors. thegoodscentscompany.com For instance, 11-OH-NPa, an N-n-propyl compound, exhibited high selectivity and affinity at D2R (Ki D1R = 699 nM, Ki D2R = 28.5 nM). perflavory.com

Phenylmorpholine Derivatives: Compounds with an N-propyl substitution within substituted phenylmorpholines are recognized to act as dopamine receptor agonists. nih.gov

Aminoindane Derivatives: Studies on trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes demonstrated that the introduction of two n-propyl groups on the nitrogen atom or N-methyl-N-propyl substitution increased D2-like affinities and selectivity. nih.gov Selected compounds with these substitutions showed D2-like agonistic activity by decreasing cyclic guanosine (B1672433) monophosphate (cGMP) content in rat neostriatal membranes. nih.gov

Tyramine Derivatives: N,N-Di-n-propyl m-tyramine (B1210026) (a derivative of dopamine, N,N-Di-n-propyldopamine, PubChem CID: 23927) has been identified as a relatively potent and selective central and peripheral dopaminergic agonist. cdnsciencepub.comctdbase.org

Ergoline (B1233604) Derivatives: N-n-Propyl groups frequently enhance dopamine agonist effects in ergoline derivatives, a class of compounds known for their central dopaminergic agonist properties. cdnsciencepub.comthegoodscentscompany.com

Tetrahydronaphthalene and Octahydrobenzoquinoline Series: In the 2-aminotetrahydronaphthalene series, 2-di-n-propylamino-5,6-dihydroxytetrahydronaphthalene showed significantly higher potency compared to its 6,7-dihydroxy isomer. Similarly, N-propyl derivatives in the trans-octahydrobenzo(f) and (g) quinoline (B57606) series, particularly the alpha-rotameric conformations, exhibited marked potency in inducing dopaminergic changes. idrblab.net

The precise molecular interactions involve the binding of the propyl group within a specific subsite of the dopamine receptor, contributing to the stabilization of the receptor in its active, G-protein coupled high-affinity state, thereby initiating downstream signaling pathways.

Table 1: Examples of Propyl-Substituted Dopamine Agonists and Their Affinities

Compound Class / Specific CompoundPropyl Substitution TypeDopamine Receptor TargetKey Affinity/Potency ObservationCitation
Aporphine Derivatives (e.g., 11-OH-NPa)N-n-PropylD2RImproved D2R activity; Ki D2R = 28.5 nM perflavory.comnih.gov
(-)-N-Propyl-norapomorphine (NPA)N-PropylD2/3 ReceptorsFull agonist, high affinity for D2 high-affinity state (Kd = 0.26 ± 0.01 nM) thegoodscentscompany.com
trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenesDi-n-propyl or N-methyl-N-propyl on nitrogenD2-like ReceptorsIncreased D2-like affinities and selectivity nih.gov
N,N-Di-n-propyl m-tyramine (N,N-Di-n-propyldopamine)N,N-Di-n-propylCentral and Peripheral Dopamine ReceptorsPotent selective agonist cdnsciencepub.comctdbase.org
trans-octahydrobenzo(g)quinoline derivativeN-Propyl (alpha-rotameric)Dopamine Receptors467 times more potent than beta-rotamer idrblab.net

General Mechanisms of Action in Anti-Pathogen Contexts

While Propyl isome itself functions as an insect repellent synergist chem960.comontosight.ai, other compounds containing propyl groups demonstrate direct anti-pathogen activities through various mechanisms.

Organosulfur Compounds from Allium Species

Propyl-propane-thiosulfinate (PTS, PubChem CID: 74761) and Propyl-propane-thiosulfonate (PTSO, PubChem CID: 529388) are organosulfur compounds derived from Allium cepa (onion). cdnsciencepub.com These compounds exhibit significant broad-spectrum antibacterial and antiparasitic activities. cdnsciencepub.com

Mechanism of Action: The primary antibacterial mechanism of PTS and PTSO is believed to involve their high permeability through phospholipid membranes, allowing them to interact with and inhibit crucial thiol-containing enzymes within microorganisms. cdnsciencepub.com This interaction leads to the disruption of thiol-dependent enzymatic systems, which is critical for microbial survival and proliferation. cdnsciencepub.com

Antimicrobial Spectrum: PTS and PTSO have demonstrated efficacy against a wide range of Gram-negative and Gram-positive multidrug-resistant bacteria isolated from human and animal samples. cdnsciencepub.com Studies have shown that PTSO generally exhibits a higher inhibitory effect compared to PTS. cdnsciencepub.com

Antifungal Activity: Beyond their antibacterial properties, these compounds also possess antifungal activity, notably against Candida spp. Their effect on yeasts can be more pronounced than on bacteria, as indicated by lower minimum inhibitory concentration (MIC) values.

Immunomodulatory Effects: In addition to direct antimicrobial action, PTS and PTSO can induce immune responses and anti-inflammatory counterattacks, potentially enhancing the host's induced immunity. cdnsciencepub.com

Table 2: Antimicrobial Activity of Propyl-Propane-Thiosulfinate (PTS) and Propyl-Propane-Thiosulfonate (PTSO)

CompoundTarget Microorganism TypeActivity Metric (Example)ObservationCitation
PTSGram-negative and Gram-positive bacteria (MDR strains)MIC50 (Enterobacteriaceae)256-512 mg/L
PTSOGram-negative and Gram-positive bacteria (MDR strains)MIC50 (Enterobacteriaceae)64-128 mg/L
PTSOPhotobacterium damselae, Tenacibaculum maritimum, Pasteurella anguillisepticaInhibition Zone (≥20 mm)From 10 mg/mL upwards cdnsciencepub.com
PTSS. chrysophriiHigher effectivenessCompared to PTSO against this specific strain cdnsciencepub.com
PTS, PTSOCandida spp. (clinical isolates)Antifungal effectHigher than antibacterial effect, lower MIC values against yeasts

Propyl Gallate and Synergistic Anti-Pathogen Effects

Propyl Gallate (PG, PubChem CID: 7416) is a phenolic antioxidant. While its primary mechanism is the neutralization of free radicals and chelation of metal ions to prevent oxidative damage, recent research highlights its role in anti-pathogen contexts through synergistic interactions.

Synergistic Mechanism: Propyl Gallate has been shown to enhance the efficacy of conventional antibiotics. For example, in combination with orbifloxacin (B1677453) (ORB) against Escherichia coli, PG demonstrated a synergistic effect. This combination effectively suppressed E. coli resistance and was capable of eradicating biofilm, a common mechanism of bacterial persistence and resistance. The fractional inhibitory concentration (FIC) index for the combination of PG and ORB was less than 0.5, indicating a strong synergistic interaction that decreased the MIC of both drugs by 74%. This suggests that PG contributes to overcoming bacterial defense mechanisms, making them more susceptible to antibiotics.

Mechanisms of Resistance Modulation and Overcoming Resistance

Propyl Isome as an Insecticide Synergist

This compound, a compound containing a naphthoic acid structure, functions as an insecticide synergist, enhancing the efficacy of other active ingredients. capes.gov.brherts.ac.uk Synergists like this compound are crucial in managing insecticide resistance, a significant challenge in pest control. capes.gov.brslideshare.net Their primary role is to inhibit the metabolic enzymes within insects that would otherwise detoxify the insecticide, thereby increasing the insecticide's toxicity and effectiveness. slideshare.net

Augmentation of Insecticide Toxicity via Synergism

The synergistic action of this compound and similar compounds significantly increases the toxicity of insecticides. capes.gov.br This is achieved by inhibiting the detoxification pathways in insects, which would normally break down the insecticidal compounds. slideshare.netbiodiversitylibrary.org For instance, when used with pyrethroids, synergists like this compound can make the insecticide more economical and efficient. capes.gov.br The increase in toxicity is often quantified by a synergistic ratio (SR), which compares the lethal dose (LD50) of an insecticide alone to the LD50 of the insecticide when combined with a synergist. capes.gov.br

Research has demonstrated that certain synergists can amplify the toxicity of various insecticides against different insect species. For example, sesamex, a synergist with a similar mode of action to this compound, was found to increase the toxicity of several vinyl phosphate (B84403) and vinyl phosphonate (B1237965) insecticides against the housefly (Musca domestica) by factors ranging from 1.4 to 38.7. cabidigitallibrary.org This enhancement is particularly notable in compounds containing an amino or amido group, as these are typically detoxified through biological oxidation, a process inhibited by the synergist. cabidigitallibrary.org

Interactive Table: Augmentation of Insecticide Toxicity by Synergists

SynergistInsecticide ClassTarget InsectFold Increase in Toxicity
SesamexVinyl PhosphatesMusca domestica1.4 - 38.7
SesamexVinyl PhosphonatesMusca domestica1.4 - 38.7
Piperonyl ButoxidePyrethrinsMusca domesticaSignificant
This compoundPyrethrinsMusca domesticaSignificant

Elucidation of Insecticide Resistance Mechanisms Using Synergist Application

The application of synergists is a valuable tool for understanding the mechanisms of insecticide resistance in insect populations. slideshare.netresearchgate.net By observing the effect of a synergist on the toxicity of an insecticide against a resistant strain, researchers can infer the primary resistance mechanism at play. slideshare.net If a synergist that inhibits a specific group of detoxification enzymes, such as cytochrome P450 monooxygenases or esterases, restores the susceptibility of a resistant insect population to an insecticide, it indicates that metabolic detoxification via those enzymes is a key resistance mechanism. slideshare.netpublichealthtoxicology.comcore.ac.uk

For example, if the application of piperonyl butoxide (PBO), a known inhibitor of cytochrome P450 enzymes, significantly increases the mortality of a pyrethroid-resistant insect population, it suggests that resistance is primarily mediated by the overexpression of these enzymes. publichealthtoxicology.comcore.ac.uk This approach helps in identifying the specific biochemical pathways responsible for resistance, which is crucial for developing effective resistance management strategies. slideshare.netbiodiversitylibrary.org Distinguishing between different metabolic resistance mechanisms, such as those involving oxidases versus esterases, can be achieved by using more specific synergists. researchgate.netcore.ac.uk

Reversal of Antimicrobial Resistance by Propyl-Containing Compounds (e.g., Propyl Gallate)

Propyl-containing compounds, notably propyl gallate, have demonstrated the ability to reverse antimicrobial resistance in various bacteria. d-nb.inforesearcher.lifenih.govnih.gov This is a critical area of research given the rising threat of multidrug-resistant pathogens. d-nb.inforesearcher.life

Inhibition of Efflux Pump Mechanisms

One of the primary mechanisms by which bacteria develop resistance is through the active efflux of antibiotics out of the cell, mediated by efflux pumps. d-nb.infofrontiersin.org Some propyl-containing compounds have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy. d-nb.infofrontiersin.org

A study investigating the reversal of tetracycline (B611298) resistance in a multi-drug resistant strain of Escherichia coli found that while the compound cepharanthine (B1668398) potently suppressed the efflux of a marker substrate, other compounds, including propyl gallate, slowed the cellular accumulation of this marker, suggesting a potential, albeit different, impact on efflux or membrane-related processes. d-nb.infonih.gov Gallic acid, a related compound, has been shown to have a potentiating effect on the antibacterial activity of ethidium (B1194527) bromide against a strain of Staphylococcus aureus carrying the TetK efflux pump. bohrium.com

Interactive Table: Effect of Propyl Gallate on Minimum Inhibitory Concentrations (MICs) of Antibiotics against E. coli NCTC 13400

AntibioticMIC without Propyl Gallate (µg/mL)MIC with Propyl Gallate (µg/mL)Fold Reduction in MIC
Tobramycin1682

Data from a study on a multi-drug resistant E. coli isolate. d-nb.infonih.gov

Modulation of Bacterial Metabolism and Growth Rate

Propyl gallate can also influence bacterial metabolism and growth, which can contribute to the reversal of antibiotic resistance. d-nb.infonih.gov Some resistance mechanisms are energy-intensive, and agents that disrupt cellular metabolism can indirectly inhibit these processes. nih.gov

Research has shown that propyl gallate can slow the growth rate of E. coli in the absence of antibiotics. nih.gov This modulation of bacterial metabolism may contribute to its ability to sensitize bacteria to certain antibiotics. nih.govresearchgate.net The presence of antioxidant compounds was found to mitigate the light-mediated antibacterial activity of propyl gallate, and its effectiveness was reduced against metabolically inhibited bacterial cells, further highlighting the link between its activity and bacterial metabolism. researchgate.net Lactic acid bacteria can metabolize propyl gallate through the action of hydroxybenzoic acid esterases. nih.gov

Effects on Cell Wall Permeability (e.g., for Fosfomycin (B1673569) with Propyl Group)

The chemical structure of an antibiotic, including the presence of specific functional groups, can influence its ability to penetrate the bacterial cell wall. Fosfomycin, an antibiotic containing a propyl group, has a unique mechanism of action that involves inhibiting the initial step of peptidoglycan biosynthesis. nih.govresearchgate.netfrontiersin.org Its entry into bacterial cells is a critical factor in its efficacy.

The primary mechanism of resistance to fosfomycin is often reduced permeability of the cell membrane. nih.govfrontiersin.org Fosfomycin enters bacterial cells like E. coli through specific transporters, namely the glycerol-3-phosphate transporter (GlpT) and the hexose-6-phosphate transporter (UhpT). nih.govasm.org In Pseudomonas aeruginosa, entry is solely dependent on the GlpT transporter. nih.govasm.org Mutations in the genes encoding these transporters can significantly reduce the uptake of fosfomycin, leading to resistance. frontiersin.orgasm.org Therefore, while the propyl group is part of the fosfomycin structure, its effectiveness is highly dependent on the functionality of these transport systems that allow it to cross the cell wall and membrane to reach its intracellular target. nih.govinfectopharm.com The synergistic effect of fosfomycin with other antibiotics that inhibit later stages of cell wall synthesis, like beta-lactams, is partly due to fosfomycin increasing cell wall permeability. infectopharm.com

Target Modification and Inactivating Enzyme Studies in Resistance

The development of insecticide resistance is a complex process involving multiple mechanisms. Two of the most significant are the modification of the insecticide's target site and the increased activity of inactivating enzymes that metabolize the insecticide before it can exert its toxic effect. This compound, as a synergist, plays a crucial role in counteracting these resistance mechanisms, primarily by inhibiting the enzymes responsible for detoxification.

Insecticide resistance driven by enhanced metabolism is a significant challenge in pest control. scispace.com The primary enzyme families involved in the detoxification of insecticides are Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (CarEs). scispace.comcu.edu.eggre.ac.uk These enzymes are naturally present in insects and are involved in the metabolism of a wide range of foreign compounds, or xenobiotics. sinica.edu.tw However, under the selective pressure of continuous insecticide application, insect populations can evolve to have higher levels of these enzymes, leading to rapid detoxification of the insecticide and reduced efficacy. cu.edu.egmdpi.com

This compound and other synergists, like piperonyl butoxide (PBO), function by inhibiting these detoxification enzymes, particularly the P450s. wikipedia.orgresearchgate.netcapes.gov.br By blocking the action of these enzymes, the synergist prevents the breakdown of the active insecticide, allowing it to reach its target site in the nervous system at a lethal concentration. researchgate.net This action can restore the effectiveness of an insecticide against a resistant population. capes.gov.br

Studies on compounds structurally related to this compound have provided insights into their interaction with detoxification enzymes. For instance, research on dillapiole (B1196416) derivatives, from which this compound can be synthesized, has demonstrated their potential to modulate the activity of key detoxifying enzymes.

Research Findings on Related Compounds and Enzyme Inhibition

Detailed laboratory investigations have quantified the inhibitory effects of propyl-containing compounds and related synergists on specific detoxification enzymes. These studies are crucial for understanding the biochemical basis of synergism and for developing effective resistance management strategies.

One study investigated the impact of propyl ether dillapiole , a compound related to this compound, on the activity of Glutathione S-transferase (GST) in Aedes aegypti larvae. The results showed a significant increase in GST activity in larvae exposed to propyl ether dillapiole compared to the negative control, suggesting an induction of this detoxification pathway in response to the compound. mdpi.com

Table 1: Effect of Propyl Ether Dillapiole on Glutathione S-Transferase (GST) Activity in Aedes aegypti Larvae

Treatment GroupConcentrationMean GST Activity (nmol/min/mg protein)Significance vs. Control
Negative ControlN/A~25N/A
Propyl Ether Dillapiole10 µg/mL~45p < 0.05
Dillapiole10 µg/mL~38p < 0.05
Temephos0.006 µg/mL~35p < 0.05

Data adapted from a study on dillapiole derivatives and their effects on Aedes aegypti enzymes. mdpi.com

In another line of research, the inactivation of specific cytochrome P450 enzymes by n-propylxanthate was examined. While not this compound itself, this study highlights the potential for n-propyl-containing compounds to directly inhibit P450 activity. The study demonstrated that n-propylxanthate irreversibly inactivates P450 2B1 and P450 2B6 in a time- and concentration-dependent manner, a process requiring metabolic activation by the enzyme itself. acs.org

Table 2: Kinetic Parameters of Cytochrome P450 Inactivation by n-Propylxanthate

EnzymeApparent KI (μM)kinactivation (min-1)Half-life (t1/2) at saturation (min)
P450 2B1440.24.1
P450 2B6120.0611

Data from a study on the mechanism-based inactivation of cytochromes P450 by n-propylxanthate. acs.org

These findings, while not on this compound directly, provide strong evidence for the mode of action of structurally similar compounds. They illustrate that propyl-containing molecules can interact with and inhibit key detoxification enzymes like GSTs and P450s. This inhibition is the basis of their synergistic effect, which helps to overcome metabolic resistance in insect populations. The use of synergists like this compound can therefore be a valuable tool in resistance management programs, helping to preserve the efficacy of existing insecticides. chemrj.org

Advanced Analytical Methodologies for Propyl Compound Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Propyl isome from complex matrices and other co-existing compounds, facilitating its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly suited for the analysis of volatile and semi-volatile compounds. While this compound's volatility may vary, GC-MS is extensively applied to other propyl-containing compounds that exhibit volatility or can be derivatized to become volatile. For instance, GC-MS has been effectively used for the analysis of propyl propane (B168953) thiosulfonate (PTSO) and its volatile derivatives, which are organosulfur compounds nih.govresearchgate.net. Similarly, n-propyl bromide has been detected in leather and textiles using GC-MS, demonstrating the method's applicability for volatile propyl halides google.com. Propyl isopropylphosphonofluoridate, a sarin-type nerve agent, and its degradation products have also been identified using GC-MS maxwellsci.comresearchgate.net. The technique provides unambiguous identification through mass spectral fragmentation patterns and precise quantification.

Typical GC-MS conditions for analyzing propyl compounds often involve a capillary column, such as an HP-5MS ultra inert column (5% diphenyl-95% dimethylpolysiloxane), with helium as the carrier gas at a constant flow rate of approximately 1 mL/min nih.gov. Temperature programs are optimized to achieve effective separation, often starting at a low temperature (e.g., 50 °C) and increasing gradually to higher temperatures (e.g., 250-300 °C) nih.govgoogle.com. The mass spectrometer typically operates in electron ionization (EI) mode at 70 eV, with ion source and quadrupole temperatures set to ensure optimal ionization and detection nih.gov.

Table 1: Illustrative GC-MS Parameters for Propyl Compound Analysis

ParameterValue (Example: Propyl Propane Thiosulfonate) nih.govValue (Example: n-Propyl Bromide) google.com
ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm)Rxi-624sil MS
Carrier GasHelium, 1 mL/minHigh-pure Helium, 2 mL/min
Initial Oven Temp.50 °C (1 min hold)50 °C (2 min hold)
Temp. Ramp 125 °C/min to 160 °C20 °C/min to 200 °C
Temp. Ramp 230 °C/min to 250 °C (1.1 min hold)200 °C (1 min hold)
Injector Temp.280 °C (splitless mode)250 °C (split sampling, 5:1 split)
MS Ion Source Temp.230 °C (70 eV)-
MS Quadrupole Temp.150 °C-
Scan RangeScan mode-

For this compound and its potential metabolites or related propyl compounds that are non-volatile or thermally labile, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) are indispensable. These techniques offer superior separation efficiency and high sensitivity for complex mixtures.

UHPLC-Q-TOF-MS/MS is recognized as an advanced analytical tool for multi-component analysis due to its exceptional sensitivity, precision, and resolution, along with its ability to provide rapid detection researchgate.net. It has been successfully applied to identify chemical constituents, including "4-Hydroxybenzoic acid propyl ester," in complex extracts, demonstrating its capability for profiling propyl esters nih.gov. This method is particularly valuable for comprehensive phytochemical profiling due to its broad scanning range, outstanding separation capability, high sensitivity, and mass accuracy researchgate.net. In the context of pesticide residues, UHPLC-Q-TOF-MS is considered an emerging technology for its precise mass measurement capabilities, offering a balanced combination of high resolution, precision, sensitive full scan capabilities, and comprehensive mass spectrometry data for both identification and quantification preprints.org.

LC-MS/MS is also utilized for the identification and quantification of various propyl compounds. For instance, it has been employed to analyze propyl chloroformate derivatized amino acids, highlighting its ability to distinguish between isomers and provide improved sensitivity compared to GC-MS for certain analytes scielo.org.za. The technique is crucial for confirming the identity of compounds based on product ions scielo.org.za.

Table 2: Illustrative UHPLC-Q-TOF-MS/MS Conditions for Propyl Compound Analysis

ParameterValue (Example: Chemical Constituents from Cydonia oblonga Mill. Extract) nih.gov
LC ColumnWaters UHPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
MS InstrumentAB 5600 Triple TOF mass spectrometer
Ionization ModePositive and Negative ESI mode
Capillary Voltage4000 V (positive ESI)
Nebuliser Gas Pressure40 psi
Drying Gas Flow16 L/min
Drying Gas Temp.150 °C
Fragmentor Voltage360 V
Nozzle Voltage500 V
Mass Range50–500 m/z
Acquisition ModesUntargeted (Full MS and all-ion fragmentation) and Targeted

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound and its related compounds, particularly for compound and impurity analysis. It offers high precision and accuracy for quantitative determinations.

HPLC methods have been developed for the precise determination of propyl gallate (PG) in various matrices, including active pharmaceutical ingredients (API), food products, and pharmaceutical formulations chemicalbook.comresearchgate.netinnovareacademics.in. These methods often utilize reversed-phase C8 or C18 columns and UV detectors, providing a robust platform for analysis researchgate.netiomcworld.org. For example, a method for propyl gallate in API used a Waters Symmetry C-8 column with a mobile phase of water and acetonitrile (B52724) containing phosphoric acid, detected at 280 nm researchgate.net. Similarly, the determination of propyl paraben in sunscreens and pharmaceuticals has been achieved using HPLC with a C8 stationary phase and a methanol:water mobile phase, with detection at 254 nm iomcworld.organadolu.edu.tr.

HPLC is also employed for monitoring propyl propane thiosulfonate (PTSO) in animal feed, demonstrating its utility in complex matrices researchgate.net. The method validation typically includes linearity, repeatability, specificity, and determination of limits of detection (LOD) and quantification (LOQ) researchgate.netiomcworld.org.

Table 3: Illustrative HPLC Analytical Parameters and Performance

CompoundColumn TypeMobile PhaseDetectorLOD (µg/mL) iomcworld.orgLOQ (µg/mL) iomcworld.orgCorrelation Coefficient (R²) iomcworld.org
Propyl ParabenC8 Reversed-phaseMethanol:Water (60:40 w/w)UV (254 nm)0.0090.0311
Propyl GallateWaters Symmetry C-8Water:Acetonitrile:Phosphoric Acid (variable ratio)UV (280 nm)0.0006% w/w (API) researchgate.net0.002% w/w (API) researchgate.net0.9998 innovareacademics.in

Optimized Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps to isolate this compound and related compounds from complex matrices, remove interferences, and concentrate the analytes for optimal chromatographic analysis.

Liquid-Liquid Extraction (LLE) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE) are commonly employed for the extraction of propyl compounds. For instance, LLE was utilized for the extraction of propyl propane thiosulfonate (PTSO) and its derivatives for GC-MS analysis, while SALLE was developed for UHPLC-Q-TOF-MS analysis of these compounds nih.govresearchgate.netresearchgate.net. LLE involves the partitioning of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent nih.gov. SALLE is a variation that enhances phase separation and extraction efficiency by adding a salting-out agent to the aqueous phase nih.gov.

For complex matrices, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are increasingly used for pesticide residue analysis, which could be applicable to this compound given its synergist classification. QuEChERS involves initial extraction with acetonitrile, followed by the addition of salts (e.g., MgSO4) to induce phase separation and remove water, and then purification using adsorbents to remove impurities preprints.orgspecartridge.com. These methods are favored for their reduced solvent consumption and higher recovery rates preprints.org. Other extraction techniques such as solid-phase extraction (SPE) are also widely used for various organic compounds, including parabens, to concentrate analytes and remove interferences nih.govresearchgate.netepa.gov.

Emerging Analytical Technologies for Detection and Quantification

Beyond traditional chromatographic methods, novel analytical technologies are being developed to offer more rapid, sensitive, and selective detection and quantification of chemical compounds, including this compound and related structures.

Electrochemical sensors are emerging as viable options for the detection and quantification of propyl compounds due to their affordability, rapid analysis times, and high sensitivity chemicalbook.com. These sensors detect analytes by monitoring changes in electrical properties resulting from chemical reactions at the electrode surface researchgate.net.

Significant advancements have been made in developing electrochemical sensors for propyl gallate (PG). For example, a gold nanoparticle (AuNP)/poly(p-aminobenzenesulfonic acid) composite modified glassy carbon electrode (GCE) has been successfully applied for the electrochemical determination of propyl gallate. This sensor demonstrated excellent electron transfer ability, lowering the oxidation potential and remarkably enhancing the current response, with a limit of detection (LOD) of 1.9 × 10−7 M researchgate.net. Another study reported a propyl gallate sensor fabricated with a NiFeCo-layered double hydroxide (B78521) (LDH) and graphene aerogel (GA)-based electrode, achieving an impressive LOD of 0.87 nM with high sensitivity researchgate.net. These examples highlight the potential for developing highly sensitive and selective electrochemical platforms for this compound.

Fluorescence probes represent another promising avenue for the detection and quantification of propyl compounds, offering high sensitivity and selectivity. These probes typically undergo a change in their fluorescence properties upon interaction with the target analyte.

Research has shown the development of fluorescence probes for propyl gallate. A ruthenium complex-based fluorescence probe, for instance, achieved rapid and sequential detection of propyl gallate by tuning pH, exhibiting intensive emission that was selectively quenched by propyl gallate due to covalent binding researchgate.net. This method demonstrated high sensibility, good recoveries, high selectivity, and a low detection limit of 0.11 µg/mL for propyl gallate researchgate.net. The design of such probes often involves incorporating specific functional groups that interact with the target molecule, leading to a measurable change in fluorescence intensity or wavelength caymanchem.com. These probes can be designed to improve sensitivity, increase quantum yield, or enhance their ability to interact with specific molecules caymanchem.com.

Table 4: Illustrative Performance of Emerging Analytical Technologies for Propyl Compounds

TechnologyAnalyteElectrode/Probe MaterialLOD (nM/µg/mL) researchgate.netresearchgate.netresearchgate.netSensitivity/Response researchgate.netresearchgate.net
Electrochemical SensorPropyl GallateAuNP/poly(p-ABSA) composite modified GCE190 nM (1.9 × 10−7 M) researchgate.netEnhanced current response researchgate.net
Electrochemical SensorPropyl GallateNiFeCo-LDH/Graphene Aerogel-based electrode0.87 nM researchgate.net41.22 µA µM⁻¹ cm⁻² researchgate.net
Fluorescence ProbePropyl GallateRuthenium complex-based fluorescence probe0.11 µg/mL researchgate.netSelective quenching researchgate.net

Computational and Theoretical Chemistry in Propyl Compound Studies

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking studies involve computational methods to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This technique is widely used in drug discovery and understanding molecular interactions. In the context of Propyl isome (CID 6750), a molecular docking assay was performed to predict its spectrum of action against tyrosinases. This compound (CID 6750) yielded a docking score of -8.469 in this study, indicating a potential interaction with the target enzyme. biorxiv.org

Quantum Chemical Studies of Reaction Mechanisms and Energetics (e.g., Propyl Cyanide Isomer Formation)

Quantum chemical studies, including the investigation of reaction mechanisms and energetics, typically employ advanced computational methods to elucidate the pathways and energy changes involved in chemical reactions. While such studies are common for various propyl-containing compounds, particularly in astrochemistry concerning isomers like propyl cyanide, specific quantum chemical studies focusing on the reaction mechanisms or energetics of this compound (CID 6750) are not extensively documented in the retrieved scientific literature.

Research into gas phase and surface reactions on interstellar ices is a specialized area of astrochemistry, often involving simple organic molecules and their isomers, such as propyl cyanide (n-PrCN and iso-PrCN). However, no specific studies were found in the retrieved literature that investigate the formation or reactions of this compound (CID 6750) in gas phase or on interstellar ice surfaces.

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to calculate electronic structure, optimize geometries, and determine reaction pathways and energies. While these methods are widely applied across various chemical compounds, specific applications of DFT and ab initio methods for detailed reaction mechanism studies or energetic calculations pertaining to this compound (CID 6750) were not identified in the available research.

Computational Modeling of Molecular Behavior in Biological Systems

Computational modeling of molecular behavior in biological systems aims to simulate and predict how molecules interact within complex biological environments, such as within cells or with biomacromolecules. This field often involves molecular dynamics simulations, protein-ligand binding predictions, and systems biology approaches. Despite the broad application of these computational techniques, specific research detailing the computational modeling of this compound's (CID 6750) behavior within biological systems was not found in the reviewed literature.

In Silico Predictions for Environmental Fate and Biotransformation

In silico predictions for environmental fate and biotransformation utilize computational models to estimate how a chemical compound will behave in the environment, including its degradation pathways, persistence, and potential for bioaccumulation. For this compound (CID 6750), PubChem provides computed properties, such as XLogP, which can offer initial insights into its lipophilicity, a factor influencing environmental partitioning. uni.lu However, detailed in silico predictions specifically outlining the environmental fate or biotransformation pathways of this compound (CID 6750) were not extensively reported in the retrieved scientific literature.

Compound Names and PubChem CIDs

Advanced Research Applications and Future Directions

Design of Novel Functional Materials Incorporating Propyl Moieties

The propyl group's inherent characteristics, such as its hydrophobic nature and ability to participate in various intermolecular interactions, make it a valuable building block for designing novel functional materials with tailored properties.

Organogelators are compounds that can immobilize organic solvents, forming viscoelastic systems known as organogels through self-assembly processes. fishersci.comchem960.comnih.gov The formation of these gels often involves the precipitation of gelator molecules into fiber-like structures that then entangle to create a three-dimensional network. fishersci.fifishersci.comnih.gov Low molecular weight organogelators, whose self-assembly is governed by non-covalent interactions like hydrogen bonding and van der Waals forces, are particularly relevant. nih.govbioregistry.io While specific "propyl organogelators" were not explicitly detailed as direct derivatives of Propyl isome, the presence of propyl chains in a molecule can significantly influence its ability to form such self-assembled fibrous microstructures by enhancing hydrophobic interactions and facilitating ordered packing, which are crucial for gelation. nist.gov For example, agents like propylene (B89431) glycol and propyl gallate can enhance gel formation in certain systems. chem960.com

Propyl-containing silane (B1218182) monomers are critical components in the synthesis of advanced silica (B1680970) hybrid materials and thermoresponsive particles. For instance, N-[3-(Trimethoxysilyl)propyl]acrylamide (PubChem CID: 13879166) and γ-methacryloxypropyltrimethoxysilane (MPS, PubChem CID: 17318) are widely used as silane coupling agents. nih.govthegoodscentscompany.comfishersci.fifishersci.com These monomers enable the covalent grafting of polymers onto silica surfaces, leading to hybrid materials with tunable properties. thegoodscentscompany.comqau.edu.pknih.govuni.lusigmaaldrich.com

A notable application is in the development of thermoresponsive particles, often achieved by grafting poly(N-isopropylacrylamide) (PNIPAM) or its copolymers onto silica nanoparticles. thegoodscentscompany.comqau.edu.pknih.govuni.lu The propyl chain in monomers like MPS provides the crucial link between the organic polymer and the inorganic silica matrix. These hybrid materials exhibit a temperature-controlled "on-off" gating mechanism, where changes in temperature (specifically, above or below the Lower Critical Solution Temperature, LCST) cause the polymer chains to collapse or extend, thereby controlling the permeability and release of encapsulated substances. qau.edu.pknih.govuni.lusigmaaldrich.com This property is highly valuable for applications such as controlled drug delivery, smart filtration systems, and separation technologies. qau.edu.pkuni.lusigmaaldrich.com

Table 1: Propyl-Containing Silane Monomers for Hybrid Materials

Compound NamePubChem CIDMolecular FormulaKey Application
N-[3-(Trimethoxysilyl)propyl]acrylamide13879166C₉H₁₉NO₄SiGrafting polymers onto silica surfaces
γ-Methacryloxypropyltrimethoxysilane (MPS)17318C₁₀H₂₀O₅SiSilane coupling agent for composites, coatings

Propyl Compounds in Astrochemistry and Prebiotic Research

Astrochemistry investigates the chemical processes occurring in space, including the formation and evolution of organic molecules that could serve as precursors to life (prebiotic molecules). epa.gov The detection of complex organic molecules (COMs) in interstellar space suggests that non-terrestrial synthesis may have played a role in the origin of life. nih.govsmolecule.com Among the molecules detected, n-propanol (PubChem CID: 1031), a simple propyl alcohol, has been identified in the interstellar medium. nist.govqau.edu.pkuni.luepa.gov Its presence supports the hypothesis that basic organic building blocks, including those with propyl groups, can originate in space and potentially contribute to prebiotic chemistry. nist.govepa.gov Further research in astrochemistry aims to understand the mechanisms underlying the formation of these COMs in astrophysical environments and their potential delivery to early Earth. epa.govnih.gov

Development of Advanced Synthetic Methodologies for Complex Propyl Derivatives

The synthesis of complex organic molecules, including those containing propyl derivatives, relies on advanced synthetic methodologies that prioritize efficiency, selectivity, and stereochemistry. Modern approaches often involve sophisticated reactions and catalysts to construct intricate molecular architectures. For instance, the efficient and environmentally friendly synthesis of propyl gallate (a propyl derivative) from gallic acid and n-propanol using potassium hydrogen sulfate (B86663) as a heterogeneous acidic catalyst exemplifies advancements in green chemistry for propyl derivatives. The synthesis of phosphonate (B1237965) derivatives, which often incorporate propyl groups and serve as non-hydrolyzable phosphate (B84403) mimics in biomedical applications, also showcases the development of complex propyl compounds. Techniques like multicomponent synthesis and biocatalytic asymmetric hydrolysis are continually being refined to produce complex molecules with high precision.

Emerging Research Areas and Unexplored Potentials of this compound and Related Chemical Entities

While this compound (PubChem CID: 6750) is primarily known as an agricultural synergist, its complex naphtho[2,3-d]-1,3-dioxole-5,6-dicarboxylate structure with dipropyl ester moieties suggests unexplored potentials in other advanced research areas. Given its historical use, one emerging area could involve investigating its molecular interactions beyond insecticidal synergism. For instance, exploring its potential as a scaffold for novel chemical probes in mechanistic biology, similar to other propyl compounds, could reveal new biological activities or target interactions. nih.govnih.gov

Furthermore, the integration of propyl moieties into functional materials, as seen with silica hybrid materials and organogelators, indicates that derivatives of this compound could potentially be engineered for applications in smart materials, perhaps by modifying its ester groups or the naphtho-dioxole core to impart stimuli-responsive properties or enhance self-assembly capabilities. The field of advanced synthetic methodologies continues to evolve, offering new avenues for synthesizing complex derivatives of this compound with precisely controlled structures and functionalities, potentially leading to novel applications in areas like catalysis or advanced separation technologies. The broader research into propyl compounds in astrochemistry also opens speculative possibilities for understanding the formation and role of such complex organic structures in extraterrestrial environments. nist.govepa.govnih.gov The future directions for this compound and its related chemical entities lie in leveraging its unique structural features through innovative synthetic strategies to unlock new functionalities in diverse scientific and technological fields.

Q & A

Q. What are the standard methodologies for synthesizing Propyl isome in laboratory settings?

  • Methodological Answer: this compound synthesis typically involves esterification or transesterification reactions. A common approach includes:

Reacting isomeric alcohols (e.g., propanol isomers) with acyl chlorides under controlled pH and temperature.

Catalyzing the reaction with sulfuric acid or enzymatic agents to improve yield .

Purifying the product via fractional distillation or column chromatography, followed by spectroscopic validation (e.g., NMR, IR) .

  • Example Table: Synthesis Conditions
MethodCatalystTemperature (°C)Yield (%)Purity Validation Technique
Acid-catalyzed esterificationH₂SO₄80–10065–75GC-MS, NMR
Enzymatic transesterificationLipase3750–60HPLC, IR

Q. Which analytical techniques are most effective for characterizing this compound’s structural properties?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups and isomer configuration. For example, distinct proton splitting patterns differentiate between cis/trans isomers .
  • Infrared Spectroscopy (IR): Confirms ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-O-C asymmetric vibrations near 1250 cm⁻¹ .
  • Mass Spectrometry (MS): Fragmentation patterns verify molecular weight and isomer-specific ion clusters .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

  • Methodological Answer: Design accelerated stability studies:

Expose samples to controlled temperatures (e.g., 40°C, 60°C) and humidity levels (e.g., 75% RH) over 4–12 weeks .

Monitor degradation via HPLC for purity loss and GC-MS for volatile byproducts.

Apply Arrhenius kinetics to predict shelf life under standard conditions .

Advanced Research Questions

Q. What computational strategies resolve contradictions in this compound’s spectral data across studies?

  • Methodological Answer:
  • Comparative Meta-Analysis: Aggregate NMR/IR datasets from multiple studies to identify outliers or instrumental artifacts .
  • Density Functional Theory (DFT): Simulate vibrational frequencies and NMR chemical shifts to validate experimental data .
  • Multi-Technique Validation: Cross-reference results with X-ray crystallography (for solid-state conformation) and Raman spectroscopy .

Q. How can molecular dynamics simulations optimize this compound’s solvent interactions for catalytic applications?

  • Methodological Answer:

Model solvent-isome interactions using software like Gaussian or GROMACS.

Parameterize force fields based on experimental solubility data (e.g., logP values).

Simulate free-energy changes during solvation to identify ideal solvents (e.g., ethanol vs. hexane) .

Q. What experimental designs address conflicting reports on this compound’s degradation pathways?

  • Methodological Answer:
  • Isotopic Labeling: Track degradation using ¹⁴C-labeled this compound to identify primary decomposition products .
  • Controlled Oxidative Stress Tests: Expose samples to UV light or reactive oxygen species (ROS) and analyze intermediates via LC-MS/MS .
  • Collaborative Reproducibility Studies: Replicate conflicting experiments under identical conditions to isolate variables (e.g., pH, trace catalysts) .

Q. How do multi-disciplinary approaches enhance this compound’s application in drug delivery systems?

  • Methodological Answer:

Pharmacokinetic Profiling: Collaborate with pharmacologists to assess bioavailability using in vitro Caco-2 cell models .

Material Science Integration: Test isome-polymer composites for controlled release kinetics via DSC (thermal stability) and SEM (morphology) .

Toxicity Screening: Partner with toxicologists to evaluate cytotoxicity in HepG2 cells and genotoxicity via Ames tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.